Resolve-AL™ GD (CAS 14768-15-1): A Technical Guide to Molecular Architecture and Advanced Applications
Resolve-AL™ GD (CAS 14768-15-1): A Technical Guide to Molecular Architecture and Advanced Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of selecting lanthanide complexes that balance thermal stability with high volatility and solubility. Resolve-AL™ GD , chemically identified as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gadolinium(III) or Gd(TMHD)₃ , stands out as a premier organometallic precursor. Its unique molecular architecture—driven by extreme steric hindrance—prevents oligomerization, rendering it highly versatile. This whitepaper dissects the chemical properties of CAS 14768-15-1 and provides self-validating protocols for its three primary applications: Metal-Organic Chemical Vapor Deposition (MOCVD), multimodal Quantum Dot (QD) probe synthesis, and Nuclear Magnetic Resonance (NMR) relaxation enhancement.
Physicochemical Properties & Molecular Architecture
The utility of Gd(TMHD)₃ is dictated by the 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligand. In this complex, three bulky β-diketonate ligands coordinate to a central Gadolinium(III) ion. The massive steric bulk of the six tert-butyl groups effectively encapsulates the metal center.
Causality of Design: In many lanthanide complexes, the metal center is highly oxophilic and tends to form intermolecular oxygen bridges, leading to non-volatile, insoluble polymeric networks. The steric shielding in Gd(TMHD)₃ physically blocks these intermolecular interactions, forcing the complex to remain monomeric. This monomeric state is the direct cause of its low sublimation temperature and its high lipophilicity in non-polar solvents.
Quantitative Data Summary
| Property | Value | Mechanistic Significance |
| CAS Number | 14768-15-1 | Standardized registry identifier[1]. |
| Molecular Formula | C₃₃H₅₇GdO₆ | Defines the precise 1:3 Gadolinium to TMHD stoichiometry[1]. |
| Molecular Weight | 707.05 g/mol | Critical for precise molarity calculations in doping and NMR applications[2]. |
| Melting Point | 178 – 184 °C | Indicates the onset of the liquid phase, optimizing sublimation kinetics[1]. |
| Boiling Point | 295 °C | Demonstrates a wide thermal stability window before ligand dissociation[1]. |
| Appearance | Off-white crystals | Visual purity indicator; darkening suggests oxidation or thermal degradation[2]. |
| Hydrolytic Sensitivity | Stable (Neutral) | Allows for handling in standard laboratory environments without rapid degradation[2]. |
Application Workflow I: MOCVD of Gadolinia-Doped Thin Films
Gadolinia-doped zirconia (ZrO₂-Gd₂O₃) layers are critical components in thermal barrier coatings and solid oxide fuel cells. Depositing these films via MOCVD requires precursors that vaporize cleanly without premature thermal decomposition. Gd(TMHD)₃ is utilized because its monomeric structure allows for steady sublimation at 140–160 °C, enabling low-temperature deposition (550–700 °C)[3].
Self-Validating MOCVD Protocol
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Precursor Loading: Load Gd(TMHD)₃ and a secondary precursor (e.g., Zr(TMHD)₄) into separate stainless-steel vaporizers.
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Vaporization: Heat the Gd(TMHD)₃ crucible to 150 °C under a constant flow of Argon carrier gas.
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Self-Validation Step: Monitor the mass loss of the crucible gravimetrically. A linear mass loss over time confirms a stable evaporation rate and the absence of thermal polymerization in the vaporizer.
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Vapor Transport: Maintain the transfer lines at 170 °C (20 °C higher than the vaporizer) to strictly prevent cold-spot condensation.
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Deposition: Introduce the vapor mixture into a cold-wall CVD reactor containing quartz or Ti6Al4V substrates heated to 600 °C, using O₂ as a co-reactant.
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Film Validation: Analyze the deposited film via Energy-Dispersive X-ray Spectroscopy (EDS) to confirm the Gd:Zr stoichiometric ratio matches the gas-phase feed ratio.
Fig 1: MOCVD workflow for Gd-doped thin films using Gd(TMHD)3 precursor.
Application Workflow II: Multimodal Silica-Shelled QD Probes
Bimodal imaging probes that combine optical fluorescence with Magnetic Resonance Imaging (MRI) require the co-localization of quantum dots and paramagnetic agents. By leveraging the highly lipophilic nature of Gd(TMHD)₃, the complex can be driven to partition spontaneously into the hydrophobic core of an amphiphilic micelle alongside the QDs, prior to silica shell encapsulation[4].
Self-Validating Synthesis Protocol
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Micelle Formation: Disperse hydrophobic fluorescent QDs (e.g., CdSe/ZnS) and Gd(TMHD)₃ in chloroform.
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Encapsulation: Add an amphiphilic surfactant. Slowly evaporate the chloroform to force the formation of aqueous micelles. The lipophilic TMHD ligands ensure the Gd³⁺ remains trapped in the hydrophobic core with the QD, rather than partitioning into the aqueous phase.
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Silanization: Add tetraethyl orthosilicate (TEOS) and ammonia to catalyze the growth of a 15–20 nm silica shell around the micelle.
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Purification: Dialyze the suspension against deionized water for 24 hours using a 10 kDa MWCO membrane.
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Self-Validation Step: Perform a T₁ relaxation measurement on the dialysate (the waste fluid). A lack of T₁ shortening in the dialysate confirms that the Gd(TMHD)₃ has not leached and remains stably encapsulated within the silica-shelled micelle.
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Fig 2: Assembly pathway of multimodal silica-shelled QD probes with Gd(TMHD)3.
Application Workflow III: Paramagnetic Relaxation Enhancement in NMR
In quantitative NMR and FlowNMR, long longitudinal relaxation times (T₁) of nuclei (such as ³¹P or ¹³C) bottleneck data acquisition. Introducing a paramagnetic relaxation agent (PRA) accelerates T₁ relaxation via dipole-dipole interactions.
Causality of Selection: Gd³⁺ possesses seven unpaired f-electrons, making it a highly effective PRA. However, bare Gd³⁺ ions coordinate directly to analytes, causing severe contact shifts and line broadening (T₂ shortening). The steric bulk of the TMHD ligands in Resolve-AL GD prevents inner-sphere coordination of the analyte to the Gd³⁺ center. This forces an outer-sphere relaxation mechanism, ensuring that T₁ is shortened drastically without inducing adverse line broadening or shifting the chemical resonance of the target analyte[5].
Safety, Handling, and Storage Protocols
While Gd(TMHD)₃ is stable under neutral conditions, it requires specific handling to maintain its monomeric integrity:
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Storage: Store in a desiccator under an inert atmosphere (Argon or Nitrogen). The complex is mildly hygroscopic; prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the TMHD ligands, forming Gd-OH bridges that ruin its volatility[2].
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Handling: Utilize standard PPE (nitrile gloves, chemical goggles). If exposed to open flames or elevated temperatures outside of a controlled inert CVD environment, it may emit irritating organic acid vapors and gadolinium oxide fumes[2].
References
- LookChem - Basic Information and Chemical Properties of CAS 14768-15-1.
- Gelest, Inc. - Safety Data Sheet: GADOLINIUM(III) 2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE.
- ResearchGate - Structure of multimodal silica-shelled QD probes.
- PubMed Central (PMC) - Deposition of Gadolinia-Doped Zirconia Layers Using Metalorganic Compounds at Low Temperatures.
- ResearchGate - Relaxivity in paramagnetic systems: Theory and mechanisms.
